molecular formula C18H15FO5 B2410309 Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate CAS No. 329701-58-8

Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate

Cat. No. B2410309
CAS RN: 329701-58-8
M. Wt: 330.311
InChI Key: SAWCDBKWKFKARH-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MDBP and is a member of the cathinone family of compounds. MDBP is a psychoactive substance that has been studied for its potential use in medicinal applications, as well as its use as a research chemical.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Transformation into Various Chemical Compounds

    Methyl 2-benzoylamino-3-oxobutanoate, a derivative of Methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate, has been synthesized from hippuric acid and further transformed into various derivatives including pyrazolones (Bratušek, Hvala, & Stanovnik, 1998).

  • Novel Synthesis Methods

    A study demonstrates the synthesis of new cyclobutane-type norlignans and lignanamide, derived from compounds including this compound, and their cytotoxic activities against various cancer cell lines (Li, Tong, & Huang, 2012).

  • Creation of Pyrazole Derivatives

    The compound has been used in the synthesis of pyrazole derivatives through a cyclocondensation reaction, contributing to the field of organic chemistry and pharmacology (Naveen et al., 2021).

  • Development of Antipsychotic Agents

    It has been involved in the creation of potential antipsychotic agents, showing properties distinct from known antipsychotics (Wise et al., 1987).

Crystal Structure Analysis and Chemical Properties

  • Molecular Structure Studies

    Research has been conducted on the crystal structure of compounds related to this compound, providing insights into molecular conformations and intermolecular interactions (Nayak et al., 2013).

  • Exploration of Antioxidant Properties

    Studies have explored the antioxidant properties of derivatives of this compound, contributing to the understanding of its potential therapeutic applications (Stanchev et al., 2009).

Pharmacological Studies

  • Investigations in Pharmacokinetics: Research includes the pharmacokinetic assessment of compounds related to this compound, contributing to the understanding of its behavior in biological systems (Renzulli et al., 2011).

properties

IUPAC Name

methyl 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO5/c1-22-18(21)14(9-15(20)11-2-5-13(19)6-3-11)12-4-7-16-17(8-12)24-10-23-16/h2-8,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWCDBKWKFKARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)F)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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